3-(全氟辛基)丙-2-烯醇

描述

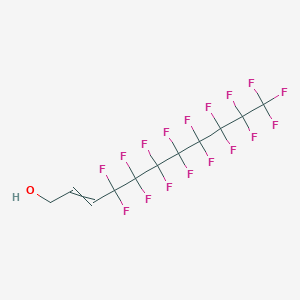

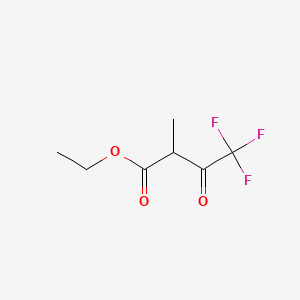

3-(Perfluorooctyl)prop-2-enol is a chemical compound with the CAS Number: 2340-84-3 . It has a molecular weight of 476.13 and its IUPAC name is (2E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-undecen-1-ol .

Synthesis Analysis

The synthesis of 3-(Perfluorooctyl)prop-2-enol involves a two-step alcoholization process . The first step is the addition of the olefin propylene to perfluorooctyl iodide to yield the corresponding iodo-adduct perfluorooctyl propyl iodide . The second step is the hydrolysis of the adduct reacted with water and dimethylformamide to yield the final product . The optimal conditions for each step of the process were determined, and a 93% yield of adduct and 95% yield of final product was achieved .Molecular Structure Analysis

The InChI code for 3-(Perfluorooctyl)prop-2-enol is 1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2/b2-1+ .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Perfluorooctyl)prop-2-enol are the addition of the olefin propylene to perfluorooctyl iodide and the subsequent hydrolysis of the resulting adduct .Physical And Chemical Properties Analysis

The boiling point of 3-(Perfluorooctyl)prop-2-enol is 82-85/8 Torr .科学研究应用

-

- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the synthesis of non-bioaccumulable fluorinated surfactants .

- Methods of application: The compound is used in the synthesis processes of potential non-bioaccumulable fluorinated surfactants with different fluorocarbon chain structures .

- Results or outcomes: The synthesis processes have led to the development of potential non-bioaccumulable alternatives to conventional fluorinated surfactants .

-

- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the synthesis of perfluorooctyl stationary phase for separation of basic compounds .

- Methods of application: The compound is used in the synthesis of a silica-based stationary phase bonding perfluoroctyl .

- Results or outcomes: The FC8 stationary phase had better and more satisfactory separation performance than the PFP stationary phase on basic compounds .

-

- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the synthesis of tetrafluoroethylene copolymers .

- Methods of application: The compound is used in the synthesis processes of tetrafluoroethylene copolymers using regular or perfluorinated solvents, aqueous medium, and surface modification by radiation and supercritical carbon dioxide .

- Results or outcomes: The synthesis processes have led to the development of tetrafluoroethylene copolymers .

-

- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the development of cleaner methodologies for the production of polytetrafluoroethylene .

- Methods of application: The compound is used in the synthesis processes under supercritical CO2 conditions, solving the environmental problem of the use of chlorofluoro compounds .

- Results or outcomes: The synthesis processes have led to the production of polytetrafluoroethylene in a more environmentally friendly manner .

-

- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the surface modification of polymer films .

- Methods of application: The compound is used in the surface modification processes under radiation and supercritical carbon dioxide .

- Results or outcomes: The surface modification processes have led to the development of cleaner methodologies but stereo regular polymers are not guaranteed .

安全和危害

属性

IUPAC Name |

(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDACTYWYPFLY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Perfluorooctyl)prop-2-enol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)

![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)

![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)